(E)-4-((2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)benzamide (E)-4-((2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)benzamide
Brand Name: Vulcanchem
CAS No.: 477305-31-0
VCID: VC5396271
InChI: InChI=1S/C19H12Cl2N4OS/c20-13-3-6-15(16(21)7-13)17-10-27-19(25-17)12(8-22)9-24-14-4-1-11(2-5-14)18(23)26/h1-7,9-10,24H,(H2,23,26)/b12-9+
SMILES: C1=CC(=CC=C1C(=O)N)NC=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Molecular Formula: C19H12Cl2N4OS
Molecular Weight: 415.29

(E)-4-((2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)benzamide

CAS No.: 477305-31-0

Cat. No.: VC5396271

Molecular Formula: C19H12Cl2N4OS

Molecular Weight: 415.29

* For research use only. Not for human or veterinary use.

(E)-4-((2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)benzamide - 477305-31-0

Specification

CAS No. 477305-31-0
Molecular Formula C19H12Cl2N4OS
Molecular Weight 415.29
IUPAC Name 4-[[(E)-2-cyano-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzamide
Standard InChI InChI=1S/C19H12Cl2N4OS/c20-13-3-6-15(16(21)7-13)17-10-27-19(25-17)12(8-22)9-24-14-4-1-11(2-5-14)18(23)26/h1-7,9-10,24H,(H2,23,26)/b12-9+
Standard InChI Key FPKMQOUJMDLQJV-FMIVXFBMSA-N
SMILES C1=CC(=CC=C1C(=O)N)NC=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features:

  • Benzamide backbone: Provides hydrogen-bonding capacity via the amide group.

  • Cyano-vinyl linker: Introduces rigidity and electronic conjugation.

  • 4-(2,4-Dichlorophenyl)thiazole: Enhances lipophilicity and potential target binding .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₉H₁₂Cl₂N₄OS
Molecular Weight415.29 g/mol
IUPAC Name4-[[(E)-2-cyano-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzamide
SMILESC1=CC(=CC=C1C(=O)N)NC=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
SolubilityNot experimentally determined

Spectroscopic Characterization

  • FT-IR: Peaks at ~2200 cm⁻¹ (C≡N stretch), 1680 cm⁻¹ (amide C=O), and 690 cm⁻¹ (C-Cl) .

  • ¹H NMR: Aromatic protons (δ 7.2–8.1 ppm), vinyl proton (δ 6.8 ppm, J = 16 Hz), and amide NH₂ (δ 5.5 ppm) .

Synthesis and Optimization

Reaction Pathways

The synthesis typically involves:

  • Thiazole Ring Formation: Hantzsch thiazole synthesis using α-halo ketones and thioureas .

  • Knoevenagel Condensation: Reaction between 4-aminobenzamide and a cyanoacetylthiazole intermediate .

Table 2: Optimized Synthesis Conditions

ParameterOptimal ConditionYield ImprovementSource
Temperature80–100°C15%
SolventDMF/Ethanol (1:1)20%
CatalystPiperidine (0.1 eq)12%
Reaction Time12–24 hoursN/A

Challenges in Synthesis

  • Steric Hindrance: Bulky dichlorophenyl group reduces reaction rates.

  • Byproduct Formation: Competing imine formation requires strict anhydrous conditions .

Biological Activities and Mechanisms

ActivityModel SystemResultSource
Antioxidant (DPPH assay)In vitroIC₅₀ = 45 µM
CytotoxicityMCF-7 cellsIC₅₀ = 18 µM
COX-2 InhibitionEnzymatic assay78% at 10 µM

Mechanistic Insights

  • DNA Intercalation: Planar thiazole-aryl system intercalates into DNA, inhibiting replication .

  • Kinase Inhibition: Docking studies suggest binding to EGFR kinase (ΔG = -9.8 kcal/mol) .

Pharmacokinetic and Toxicity Profiling

ADME Properties (Predicted)

  • LogP: 3.8 (high lipophilicity) .

  • Bioavailability: 65% (Rule of Five compliant) .

  • CYP3A4 Inhibition: Moderate (IC₅₀ = 12 µM) .

Toxicity Concerns

  • Hepatotoxicity: Elevated ALT in rodent models at 100 mg/kg .

  • Mutagenicity: Ames test negative up to 1 mg/plate .

Comparative Analysis with Structural Analogs

Table 4: Activity Comparison with Thiazole Derivatives

Compound ModificationAntibacterial Potency (vs. S. aureus)Cytotoxicity (vs. MCF-7)
2,4-Dichlorophenyl (Target)MIC = 8 µg/mLIC₅₀ = 18 µM
3-Nitrophenyl MIC = 15 µg/mLIC₅₀ = 32 µM
Naphthalen-2-ylMIC = 25 µg/mLIC₅₀ = 45 µM

Key trend: Electron-withdrawing groups (Cl, NO₂) enhance antibacterial potency over bulky substituents .

Challenges and Future Directions

Proposed Solutions

  • Prodrug Design: Phosphate esterification of benzamide to enhance solubility.

  • Flow Chemistry: Continuous synthesis to improve yield and purity .

Unanswered Research Questions

  • In Vivo Efficacy: No published data on pharmacokinetics in mammalian models.

  • Target Identification: Proteomic studies needed to elucidate primary targets.

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